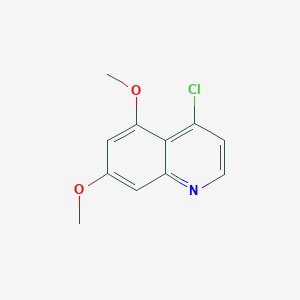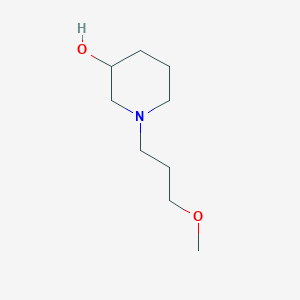
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)
Übersicht
Beschreibung
“2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” is a chemical compound with the molecular formula C30H22N4O6S2 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” is represented by the formula C30H22N4O6S2 . The exact mass is 598.65 g/mol .Physical And Chemical Properties Analysis
“2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” appears as a purple to dark purple to dark red powder or crystal . It’s sensitive to light and heat .Wissenschaftliche Forschungsanwendungen
Photoresponsive Materials
This compound is used in the development of photoresponsive materials due to its azobenzene groups . These materials change their properties in response to light, which can be utilized in creating smart windows that regulate light and heat transmission, and in optical data storage systems where data is written and erased using light.
Molecular Electronics
The conjugated acetylenic core of the compound allows it to be used in molecular electronics . It can function as a molecular wire with switchable conductivity, which is a key component in developing nanoscale electronic devices.
Biological Studies
As a biochemical for proteomics research, this compound can be used to study protein interactions and dynamics . Its ability to undergo conformational changes upon light activation makes it a valuable tool for controlling biological processes with precision.
Synthesis of Antibiotics
The compound serves as a starting material in the synthesis of thiarubrine A, a potent antibiotic . This application is crucial in the pharmaceutical industry for developing new treatments against resistant bacterial strains.
Polymer Research
In polymer research, this compound is used to create polymers with reversible properties . These polymers can alter their structure and function when exposed to light, leading to potential applications in self-healing materials and adaptive structures.
Sensory Applications
The light-sensitive nature of this compound makes it suitable for sensory applications . It can be incorporated into sensors that detect light intensity and wavelength, which are useful in environmental monitoring and imaging technologies.
Chromism Studies
This compound exhibits chromism, meaning it changes color when exposed to light . Studying these properties helps in designing materials for color-changing paints and inks, which can be used for security printing and dynamic displays.
Nanotechnology
In nanotechnology, the compound’s ability to form stable nanostructures is explored . These nanostructures can be used in drug delivery systems, where the compound’s photoresponsive nature allows for controlled release of therapeutics.
Eigenschaften
IUPAC Name |
6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h3-8,11-22H,23-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRJFBVAITUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC#CC#CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608419 | |
| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) | |
CAS RN |
78991-75-0 | |
| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



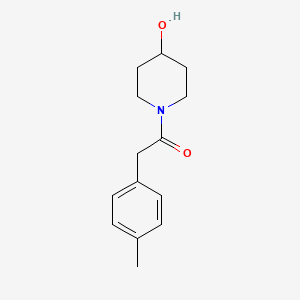
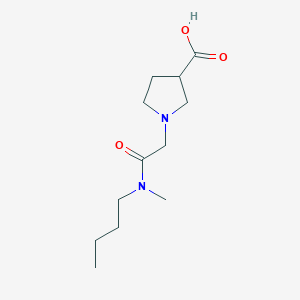
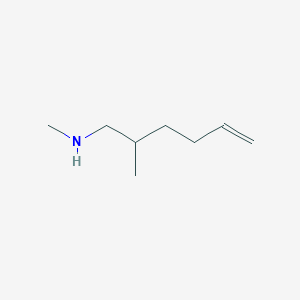
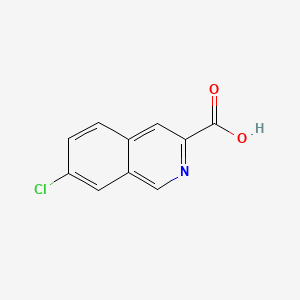
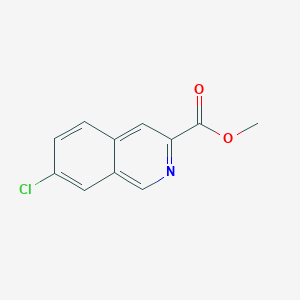
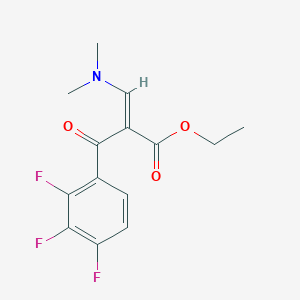
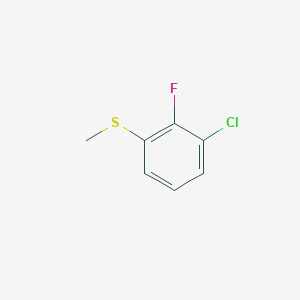

![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)
